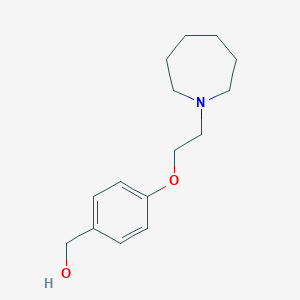

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

Vue d'ensemble

Description

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is an organic compound with the molecular formula C15H23NO2 It is characterized by the presence of an azepane ring, an ethoxy group, and a phenylmethanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-(azepan-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde or 4-(2-(azepan-1-yl)ethoxy)benzoic acid.

Reduction: Formation of 4-(2-(azepan-1-yl)ethoxy)phenylmethane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol: Similar structure but with a piperidine ring instead of an azepane ring.

(4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanol: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

The compound (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, also known as a derivative of azepane, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound features an azepane ring, an ethoxy group, and a phenolic hydroxyl functional group. The presence of these structural elements contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It interacts with specific cellular pathways, particularly those involving estrogen receptors. By modulating these pathways, the compound can influence cell proliferation and apoptosis in cancer cells. For instance, it has been shown to inhibit the growth of several cancer cell lines, including HeLa cervical cancer cells and HCT-116 colon carcinoma cells, with IC50 values indicating significant potency .

The biological effects of this compound are primarily mediated through its interactions with biomolecules:

- Estrogen Receptor Modulation : The compound acts as a selective estrogen receptor modulator (SERM), influencing gene expression related to cell growth and differentiation.

- Cell Signaling Pathways : It impacts various signaling pathways that regulate apoptosis and cell cycle progression, contributing to its anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound revealed that it inhibited the proliferation of HCT-116 cells with an IC50 value of 0.55 µM. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways, confirming its role as a promising candidate for cancer therapy .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol | Piperidine derivative | Moderate antimicrobial |

| (4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanol | Morpholine derivative | Limited anticancer effects |

| This compound | Azepane derivative | Strong antimicrobial & anticancer |

The presence of the azepane ring in this compound provides unique biological properties compared to similar compounds with different ring structures.

Propriétés

IUPAC Name |

[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,17H,1-4,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBHEOTYTUPXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431223 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223251-16-9 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.